Rabbit Aortic AT1 Receptor Binding: L-158809 IC50 = 0.3 nM vs. Losartan IC50 = 54 nM (180-Fold Higher Potency)
In direct head-to-head radioligand binding assays using rabbit aortic membranes and [125I]Sar1Ile8-AII as the radioligand, L-158809 exhibited an IC50 of 0.3 nM, whereas losartan (DuP-753) exhibited an IC50 of 54 nM under identical experimental conditions [1]. EXP3174, the active metabolite of losartan, demonstrated an intermediate IC50 of 6 nM [1]. L-158809 thus displays 180-fold higher binding affinity than losartan and 20-fold higher affinity than EXP3174 in the same assay system [1].
| Evidence Dimension | AT1 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.3 nM |
| Comparator Or Baseline | Losartan (DuP-753): IC50 = 54 nM; EXP3174: IC50 = 6 nM |
| Quantified Difference | L-158809 is 180-fold more potent than losartan; 20-fold more potent than EXP3174 |
| Conditions | Rabbit aortic membrane radioligand binding assay; [125I]Sar1Ile8-AII as radioligand |
Why This Matters
The 180-fold potency advantage over losartan translates to achieving equivalent receptor occupancy with substantially lower compound mass, reducing potential off-target effects in cell-based and tissue-based assays.
- [1] Chang RS, Siegl PK, Clineschmidt BV, Mantlo NB, Chakravarty PK, Greenlee WJ, Patchett AA, Lotti VJ. In vitro pharmacology of L-158,809, a new highly potent and selective angiotensin II receptor antagonist. J Pharmacol Exp Ther. 1992 Jul;262(1):133-8. PMID: 1625192. View Source
